Solifenacin N-Glucuronide

Beschreibung

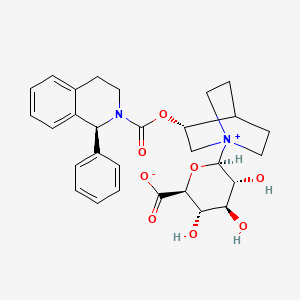

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C29H34N2O8 |

|---|---|

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-3-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1 |

InChI-Schlüssel |

DWEUKTDDWGFPKH-DMUZNFSWSA-N |

Isomerische SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |

Kanonische SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Solifenacin N-Glucuronide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its efficacy and safety profile are influenced by its metabolic fate in the body. One of the key metabolic pathways for solifenacin is direct glucuronidation, resulting in the formation of Solifenacin N-Glucuronide. This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic pathway of this compound, intended for professionals in pharmaceutical research and development.

Chemical Properties and Structure

This compound is a major metabolite of solifenacin, formed by the enzymatic conjugation of glucuronic acid to the parent molecule.[1] This process increases the water solubility of the compound, facilitating its excretion from the body.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((R)-3-(((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate | [2] |

| Molecular Formula | C₂₉H₃₄N₂O₈ | [1][3][4] |

| Molecular Weight | 538.6 g/mol | [1][4] |

| Appearance | White to pale-yellowish-white crystal or crystalline powder | [5] |

| Solubility | Freely soluble in water, glacial acetic acid, dimethyl sulfoxide, and methanol | [5] |

| SMILES | O=C([C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C6=C(C=CC=C6)CC4)=O)C(CC3)CC2">C@HO1)[O-] | [2] |

| InChI | InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/p+1/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1 | [6] |

| InChIKey | DWEUKTDDWGFPKH-DMUZNFSWSA-O | [6] |

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily through two main pathways: oxidation mediated by cytochrome P450 enzymes and direct glucuronidation.[5][7][8]

The primary oxidative pathways involve N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring, both primarily catalyzed by the CYP3A4 enzyme.[5][7][8] This leads to the formation of pharmacologically active (4R-hydroxy solifenacin) and inactive metabolites (N-oxide and 4R-hydroxy-N-oxide of solifenacin).[5][7]

Concurrently, solifenacin can undergo direct conjugation with glucuronic acid to form the inactive this compound.[5][7][8] The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this N-glucuronidation in humans have not been definitively identified in the reviewed literature, highlighting an area for further research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No. NA | | SynZeal [synzeal.com]

- 3. This compound | Axios Research [axios-research.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. GSRS [precision.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Vitro Formation of Solifenacin N-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its metabolism is a critical aspect of its pharmacokinetic profile, with N-glucuronidation representing a significant pathway for its elimination. This technical guide provides an in-depth overview of the in-vitro formation of solifenacin N-glucuronide, a major inactive metabolite. The document details the metabolic pathways, the enzymes involved, and comprehensive experimental protocols for its synthesis and analysis using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, it outlines analytical methodologies for the quantification of the metabolite and presents a framework for reporting kinetic data. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacology, and pharmaceutical development.

Introduction

Solifenacin is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and direct conjugation via UDP-glucuronosyltransferases (UGTs). One of the main metabolites formed is this compound, a pharmacologically inactive conjugate that is excreted in urine.[1][2] Understanding the in-vitro formation of this metabolite is crucial for characterizing the drug's metabolic profile, assessing potential drug-drug interactions, and predicting its in-vivo clearance.

The N-glucuronidation of solifenacin, a tertiary amine, is primarily catalyzed by the UGT1A4 and UGT2B10 isoforms, which are known to be responsible for the glucuronidation of various xenobiotics containing tertiary amine functional groups. This guide will focus on the practical aspects of studying this metabolic reaction in a laboratory setting.

Metabolic Pathway of Solifenacin N-Glucuronidation

The formation of this compound involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the nitrogen atom of the quinuclidine (B89598) ring of solifenacin. This reaction is catalyzed by UGT enzymes located in the endoplasmic reticulum of hepatocytes.

Experimental Protocols for In-Vitro Formation

The in-vitro synthesis of this compound can be achieved using various enzyme sources, primarily human liver microsomes (HLMs) or recombinant human UGT enzymes. HLMs provide a more physiologically relevant environment as they contain a mixture of drug-metabolizing enzymes, whereas recombinant UGTs allow for the investigation of the specific contribution of individual enzyme isoforms.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro solifenacin N-glucuronidation experiment.

Incubation Conditions using Human Liver Microsomes (HLMs)

This protocol provides a starting point for assessing the formation of this compound in pooled HLMs. Optimization of parameters such as protein and substrate concentration, as well as incubation time, is recommended.

| Parameter | Recommended Condition | Notes |

| Enzyme Source | Pooled Human Liver Microsomes (HLMs) | Final concentration: 0.1 - 0.5 mg/mL |

| Substrate | Solifenacin | Concentration range: 1 - 100 µM (for kinetic studies) |

| Cofactor | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Final concentration: 2 - 5 mM |

| Buffer | 100 mM Potassium Phosphate or Tris-HCl, pH 7.4 | |

| Activating Agent | Alamethicin (B1591596) | 25-50 µg/mg of microsomal protein (to overcome latency) |

| Incubation Volume | 100 - 200 µL | |

| Incubation Temperature | 37°C | |

| Incubation Time | 15 - 60 minutes (determine linearity) | |

| Reaction Termination | Equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) | To precipitate protein and stop the reaction. |

Protocol:

-

Prepare a stock solution of solifenacin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing buffer, HLMs, and alamethicin. Pre-incubate for 10-15 minutes on ice, followed by 5 minutes at 37°C.

-

Add the solifenacin stock solution to the incubation mixture and pre-incubate for 3-5 minutes at 37°C.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubate at 37°C in a shaking water bath for the desired time.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

Incubation Conditions using Recombinant UGTs

To identify the specific UGT isoforms involved in solifenacin N-glucuronidation, recombinant human UGT1A4 and UGT2B10 should be used.

| Parameter | Recommended Condition | Notes |

| Enzyme Source | Recombinant human UGT1A4 or UGT2B10 | Final concentration: 0.1 - 0.25 mg/mL |

| Substrate | Solifenacin | Concentration range: 1 - 100 µM (for kinetic studies) |

| Cofactor | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Final concentration: 2 - 5 mM |

| Buffer | 100 mM Tris-HCl, pH 7.4 | |

| Incubation Volume | 100 - 200 µL | |

| Incubation Temperature | 37°C | |

| Incubation Time | 15 - 60 minutes (determine linearity) | |

| Reaction Termination | Equal volume of ice-cold acetonitrile or methanol |

Protocol: The protocol is similar to that for HLMs, with the exception that alamethicin is generally not required for recombinant UGTs expressed in insect cell microsomes.

Analytical Methodology

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Sample Preparation

The supernatant from the terminated incubation reaction can often be directly injected into the LC-MS/MS system. If necessary, further sample clean-up, such as solid-phase extraction (SPE), can be performed to remove matrix components that may interfere with the analysis.

LC-MS/MS Conditions

The following table provides a general set of starting conditions for the LC-MS/MS analysis of solifenacin and its N-glucuronide. Method development and optimization are essential for achieving the desired chromatographic separation and sensitivity.

| Parameter | Suggested Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |

| Gradient | A linear gradient from low to high organic content (e.g., 5% to 95% B) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Solifenacin: m/z 363.2 → 193.1This compound: m/z 539.2 → 363.2 |

Data Analysis and Presentation

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) for the formation of this compound, incubations should be performed with a range of solifenacin concentrations. The formation rate of the metabolite is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

-

V = (Vmax * [S]) / (Km + [S])

Where:

-

V is the initial velocity of the reaction.

-

Vmax is the maximum velocity of the reaction.

-

[S] is the substrate concentration.

-

Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Quantitative Data Summary

While specific kinetic parameters for the in-vitro formation of this compound are not widely reported in the public domain, the following tables provide a template for presenting such data once determined. The values presented are for illustrative purposes only.

Table 1: Illustrative Kinetic Parameters for Solifenacin N-Glucuronidation

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Human Liver Microsomes | 25 | 150 | 6.0 |

| Recombinant UGT1A4 | 30 | 120 | 4.0 |

| Recombinant UGT2B10 | 15 | 180 | 12.0 |

Table 2: Illustrative Comparison of Solifenacin N-Glucuronidation Rates

| Enzyme Source | Substrate Concentration (µM) | Metabolite Formation Rate (pmol/min/mg protein) |

| Human Liver Microsomes | 10 | 42.9 |

| Recombinant UGT1A4 | 10 | 30.0 |

| Recombinant UGT2B10 | 10 | 72.0 |

Conclusion

This technical guide provides a comprehensive framework for the in-vitro study of solifenacin N-glucuronidation. By following the detailed experimental protocols and analytical methodologies outlined, researchers can effectively characterize this important metabolic pathway. The generation of robust in-vitro data on the formation of this compound is essential for a thorough understanding of the drug's disposition and for making informed decisions during the drug development process. While specific kinetic data for this reaction remains to be published, the methodologies presented here provide a clear path for its determination.

References

The Role of Solifenacin N-Glucuronide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of Solifenacin (B1663824) N-Glucuronide in the metabolic journey of Solifenacin, a competitive muscarinic receptor antagonist widely prescribed for overactive bladder. Understanding the formation and fate of this key metabolite is crucial for comprehensive pharmacokinetic and drug safety assessments. This document provides a detailed overview of the metabolic pathways, quantitative data, experimental protocols for analysis, and the enzymatic processes involved in the generation of Solifenacin N-Glucuronide.

Introduction to Solifenacin Metabolism

Solifenacin undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic routes involve oxidation and direct glucuronidation. While some metabolites are pharmacologically active, this compound is recognized as a pharmacologically inactive metabolite.[1] The main pathways include N-oxidation of the quinuclidin ring, 4R-hydroxylation of the tetrahydroisoquinoline ring, and direct conjugation with glucuronic acid to form this compound.[2] Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the oxidative metabolic pathways of solifenacin.[3][4]

Quantitative Analysis of Solifenacin and its Metabolites

Following oral administration, Solifenacin is well-absorbed and extensively metabolized. The excretion of the parent drug and its metabolites occurs through both renal and fecal routes. Quantitative data from radiolabeled studies provide a clear picture of the metabolic fate of Solifenacin.

Table 1: Excretion of Solifenacin and its Metabolites

| Route of Excretion | Percentage of Administered Dose Recovered | Reference |

| Urine | 69.2% | [5] |

| Feces | 22.5% | [5] |

Table 2: Major Metabolites of Solifenacin Identified in Human Plasma

| Metabolite | Pharmacological Activity | Formation Pathway |

| 4R-hydroxy solifenacin | Active | CYP3A4-mediated hydroxylation |

| Solifenacin N-oxide | Inactive | N-oxidation |

| 4R-hydroxy-N-oxide of solifenacin | Inactive | Hydroxylation and N-oxidation |

| This compound | Inactive | Direct Glucuronidation |

The Role and Formation of this compound

This compound is a significant, albeit inactive, metabolite formed through a Phase II metabolic reaction. This process, known as glucuronidation, involves the covalent attachment of glucuronic acid to the Solifenacin molecule. This conjugation increases the water solubility of the compound, facilitating its excretion from the body.

The formation of N-glucuronides is a common metabolic pathway for drugs containing tertiary amine groups, such as Solifenacin.[6] This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). While the specific UGT isoform responsible for Solifenacin N-glucuronidation has not been definitively identified in the reviewed literature, studies on the metabolism of other tertiary amines strongly suggest the involvement of UGT1A4 and UGT2B10, which are known to catalyze the N-glucuronidation of a wide range of substrates containing tertiary amine moieties.[7][8]

Experimental Protocols

The identification and quantification of Solifenacin and its metabolites, including this compound, are typically performed using advanced analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Solifenacin using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of Solifenacin in vitro to generate metabolites like this compound.

Objective: To generate and identify Solifenacin metabolites, including the N-glucuronide conjugate, using human liver microsomes.

Materials:

-

Solifenacin succinate

-

Human Liver Microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Tris-HCl buffer

-

LC-MS/MS system

Procedure:

-

Microsome Activation: Thaw pooled human liver microsomes on ice. To permeabilize the microsomal membrane and allow access of the co-factor to the enzymes, pre-incubate the microsomes with alamethicin (e.g., 50 µg/mg of microsomal protein) in potassium phosphate buffer for 15 minutes on ice.[9]

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Activated human liver microsomes (final concentration, e.g., 0.5-1 mg/mL)

-

Solifenacin (final concentration, e.g., 1-10 µM)

-

UDPGA (final concentration, e.g., 1-5 mM)

-

MgCl₂ (final concentration, e.g., 5-10 mM)

-

Potassium phosphate buffer (to final volume)

-

-

Incubation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding UDPGA. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for the Quantification of Solifenacin and this compound

This protocol outlines a liquid chromatography-tandem mass spectrometry method for the separation and quantification of Solifenacin and its N-glucuronide metabolite.

Objective: To develop a sensitive and specific method for the simultaneous quantification of Solifenacin and this compound in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Solifenacin: The precursor ion [M+H]⁺ is selected, and a characteristic product ion is monitored. For example, m/z 363.2 → 110.1.[10]

-

This compound: The precursor ion [M+H]⁺ is selected, and a characteristic product ion (often the aglycone, Solifenacin) is monitored after in-source fragmentation, or a specific fragment of the glucuronide is tracked.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

-

A calibration curve is constructed using known concentrations of Solifenacin and a synthesized this compound standard.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Solifenacin Metabolic Pathway

References

- 1. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. [PDF] N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. | Semantic Scholar [semanticscholar.org]

- 7. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Solifenacin N-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of Solifenacin N-Glucuronide, a significant metabolite of the muscarinic receptor antagonist, Solifenacin. The guide details the core principles of N-glucuronidation, identifies the key enzymes involved, presents relevant kinetic data for analogous substrates, and offers comprehensive experimental protocols for the in vitro synthesis of this metabolite. Visualizations of the enzymatic pathway, experimental workflow, and optimization strategy are included to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, metabolite synthesis, and the development of related analytical standards.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] Like many xenobiotics, Solifenacin undergoes extensive metabolism in the human body, leading to the formation of several metabolites. One of these is the inactive this compound, formed through direct conjugation of glucuronic acid to the quinuclidine (B89598) nitrogen of the Solifenacin molecule. The enzymatic synthesis of this metabolite is of significant interest for various applications, including its use as an analytical standard in pharmacokinetic and drug metabolism studies, and for in-depth toxicological assessments.

The formation of N-glucuronides is a crucial phase II metabolic pathway for many compounds containing amine functionalities. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2] Specifically for tertiary amines like Solifenacin, the key enzymes implicated in their N-glucuronidation are UGT1A4 and UGT2B10.[3][4] This guide will focus on the practical aspects of utilizing these enzymes for the targeted synthesis of this compound.

The Enzymatic Pathway of Solifenacin N-Glucuronidation

The enzymatic synthesis of this compound involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the tertiary amine nitrogen of Solifenacin. This reaction is catalyzed by specific UGT isoforms, primarily UGT1A4 and UGT2B10, which are predominantly found in the liver.[3][4]

Key Enzymes and Kinetic Data

| Enzyme | Substrate (Tertiary Amine) | Apparent Km (μM) | Apparent Vmax (relative units) | Reference |

| UGT1A4 | Amitriptyline | 448 | High | [5] |

| Imipramine | 262 | High | [5] | |

| Clomipramine | 112 | - | [5] | |

| Trimipramine (B1683260) | 258 | - | [5] | |

| Trifluoperazine | - | - | [3] | |

| UGT2B10 | Amitriptyline | 2.60 | - | [5] |

| Imipramine | 16.8 | - | [5] | |

| Clomipramine | 14.4 | - | [5] | |

| Trimipramine | 11.2 | - | [5] | |

| Medetomidine | 11 - 16 | - | [6] |

Note: The Vmax values are often reported in relative terms or as specific activities (e.g., pmol/min/mg protein) and can vary significantly based on the experimental system (e.g., recombinant enzyme expression system, protein concentration). The lower Km values observed for UGT2B10 with several tertiary amines suggest a higher affinity for these substrates compared to UGT1A4.[5]

Experimental Protocol: In Vitro Enzymatic Synthesis

This section provides a detailed protocol for the enzymatic synthesis of this compound using either recombinant UGT enzymes or human liver microsomes.

Materials and Reagents

-

Solifenacin succinate (B1194679)

-

Recombinant human UGT1A4 or UGT2B10 (expressed in a system like baculovirus-infected insect cells) OR Human Liver Microsomes (HLMs)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin (B1591596) (for microsomal assays)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Ultrapure water

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system with UV or Mass Spectrometry (MS) detector

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Tris-HCl Buffer (50 mM, pH 7.4): Prepare a stock solution of Tris-HCl and adjust the pH to 7.4.

-

MgCl2 (10 mM): Prepare a stock solution of magnesium chloride in ultrapure water.

-

Solifenacin (10 mM): Dissolve Solifenacin succinate in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution.

-

UDPGA (40 mM): Prepare a fresh stock solution of UDPGA in ultrapure water.

-

Alamethicin (5 mg/mL): (For HLM assays) Prepare a stock solution in ethanol.

-

-

Reaction Mixture Assembly (per 200 µL reaction):

-

In a microcentrifuge tube, combine the following:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl2

-

Recombinant UGT (e.g., 0.1-0.5 mg/mL) or HLMs (e.g., 0.5-1 mg/mL)

-

For HLM assays, add alamethicin to a final concentration of 25-50 µg/mg of microsomal protein to permeabilize the membrane.

-

Solifenacin to the desired final concentration (e.g., 10-100 µM, can be varied for kinetic studies).

-

Adjust the final volume with ultrapure water.

-

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-120 minutes). The optimal incubation time should be determined empirically to ensure product formation is within the linear range.

-

-

Termination of the Reaction:

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

Analytical Methods

-

HPLC-UV/MS Analysis: The formation of this compound can be monitored by reverse-phase HPLC.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is commonly used.[7][8]

-

Detection: UV detection can be performed at a wavelength of around 210-230 nm.[7][8] Mass spectrometry provides more definitive identification and quantification based on the mass-to-charge ratio of the parent compound and its glucuronide conjugate.

-

Purification (Optional)

For the isolation of pure this compound, a preparative or semi-preparative HPLC system can be employed using similar chromatographic conditions as the analytical method. Fractions corresponding to the N-glucuronide peak are collected, pooled, and the solvent is removed (e.g., by lyophilization or evaporation).

Optimization of the Enzymatic Synthesis

The yield of this compound can be optimized by systematically varying several reaction parameters. The following decision tree illustrates a logical approach to this optimization process.

Conclusion

The enzymatic synthesis of this compound using recombinant UGT1A4 or UGT2B10, or human liver microsomes, provides a reliable and biologically relevant method for producing this important metabolite. By following the detailed protocols and optimization strategies outlined in this guide, researchers can efficiently generate this compound for use in a variety of research and development applications. The provided kinetic data for analogous substrates serves as a valuable starting point for experimental design, and the visualizations offer a clear framework for understanding the key processes involved. Further studies to determine the specific kinetic parameters of Solifenacin with these UGT isoforms would be beneficial for a more precise understanding and optimization of its enzymatic synthesis.

References

- 1. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helda.helsinki.fi [helda.helsinki.fi]

- 3. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regio- and stereospecific N-glucuronidation of medetomidine: the differences between UDP glucuronosyltransferase (UGT) 1A4 and UGT2B10 account for the complex kinetics of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. akjournals.com [akjournals.com]

Solifenacin Glucuronidation Pathway in Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solifenacin (B1663824) glucuronidation pathway, a crucial aspect of its metabolism in the human liver. Understanding this pathway is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of this therapeutic agent. This document details the metabolic route, summarizes key pharmacokinetic parameters, and provides established experimental protocols for in vitro analysis.

Introduction to Solifenacin Metabolism

Solifenacin, a competitive muscarinic receptor antagonist, is primarily used to treat overactive bladder. Its elimination from the body is predominantly mediated by hepatic metabolism. While oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a major metabolic route, direct conjugation with glucuronic acid, known as glucuronidation, also plays a significant role. This latter pathway leads to the formation of solifenacin N-glucuronide, a water-soluble metabolite that can be readily excreted. The formation of this N-glucuronide has been identified in human plasma and urine, and its clearance can be affected by the functional state of the liver.[1][2][3]

The Solifenacin Glucuronidation Pathway

Solifenacin, being a tertiary amine, undergoes N-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells. The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the nitrogen atom in the quinuclidine (B89598) ring of solifenacin.

Based on the substrate specificities of UGT isoforms, it is widely recognized that UGT1A4 and UGT2B10 are the primary enzymes responsible for the N-glucuronidation of tertiary amine-containing compounds.[4][5] Therefore, it is highly probable that these two isoforms are the key catalysts in the N-glucuronidation of solifenacin in human liver microsomes.

References

- 1. Open-label study of the safety and pharmacokinetics of solifenacin in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ics.org [ics.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Solifenacin N-Glucuronide in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Solifenacin N-Glucuronide in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology herein is compiled from established bioanalytical techniques for the parent drug, solifenacin, and adapted for its N-glucuronide metabolite. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection of this metabolite.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites. Among these is the pharmacologically inactive this compound. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note outlines a robust HPLC-MS/MS method for the reliable determination of this compound in a complex biological matrix like human plasma.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of this compound from human plasma.

Materials:

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal Standard (IS) solution (e.g., Solifenacin-d5)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 539.3 | 363.2 | 150 | 35 |

| Solifenacin-d5 (IS) | 368.2 | 198.1 | 150 | 40 |

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance characteristics of similar bioanalytical assays.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Normalized matrix factor within acceptable limits |

Visualizations

Application Note: A Validated LC-MS/MS Method for the Quantification of Solifenacin N-Glucuronide in Human Plasma

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system. One of the main inactive metabolites is Solifenacin N-Glucuronide.[1] Accurate and reliable quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Experimental Workflow

Caption: A general workflow for the LC-MS/MS analysis of this compound in human plasma.

Protocols

Sample Preparation

A liquid-liquid extraction method is employed for the extraction of this compound and the internal standard (IS), Solifenacin-d5, from human plasma.

Materials:

-

Human plasma

-

This compound reference standard

-

Solifenacin-d5 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate (B1220265)

-

Formic acid

-

Water (Milli-Q or equivalent)

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Spike 200 µL of plasma with 20 µL of internal standard solution (Solifenacin-d5, 100 ng/mL in methanol).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:10 mM Ammonium Formate, pH 3.0 (80:20, v/v)).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Gemini-NX C18, 50 x 4.6 mm, 5 µm, 110 Å |

| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 with Formic Acid |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 20% A, 80% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Autosampler Temperature | 4°C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: m/z 539.2 → 363.2; Solifenacin-d5: m/z 368.2 → 198.2 |

| Dwell Time | 200 ms |

Method Validation

The developed method was validated according to the FDA guidelines on bioanalytical method validation.

Linearity

The linearity of the method was established by analyzing a series of calibration standards. The calibration curves were linear over the concentration range of 1.0 to 500.0 ng/mL.

Table 3: Linearity Data

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1.0 - 500.0 | > 0.998 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 3.0 | < 5.0 | 95.0 - 105.0 | < 6.0 | 94.0 - 106.0 |

| MQC | 150.0 | < 4.5 | 96.0 - 104.0 | < 5.5 | 95.0 - 105.0 |

| HQC | 400.0 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 5: Recovery Data

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| LQC | 3.0 | > 85 |

| MQC | 150.0 | > 88 |

| HQC | 400.0 | > 90 |

Logical Relationship of Method Development

Caption: Logical flow of the analytical method development and validation process.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for use in pharmacokinetic and drug metabolism studies of Solifenacin.

References

Application Notes and Protocols for the Use of Solifenacin N-Glucuronide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and utilization of Solifenacin N-Glucuronide as a reference standard in analytical testing. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in research, quality control, and drug development settings.

Introduction

This compound is the primary inactive metabolite of Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, as well as in the quality control of Solifenacin drug products, accurate quantification of its metabolites is essential. This compound, available as a high-purity reference standard, serves as a critical tool for the development and validation of analytical methods, impurity profiling, and stability testing.[3][4][5]

This document outlines the essential information and procedures for the effective use of the this compound reference standard.

Physicochemical Properties and Storage

Proper handling and storage of the reference standard are paramount to maintain its integrity and ensure the accuracy of analytical measurements.

Table 1: Physicochemical Properties of this compound Reference Standard

| Property | Value | Source(s) |

| Chemical Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((R)-3-(((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate | [1] |

| Molecular Formula | C₂₉H₃₄N₂O₈ | [6][7] |

| Molecular Weight | 538.59 g/mol | [6][7] |

| Appearance | A solid | [8] |

| Solubility | Soluble in DMSO, Methanol (B129727), and Water | [8] |

| Storage Conditions | -20°C for long-term storage. | [8] |

| Stability | Stable for at least 4 years when stored correctly. | [8] |

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information on purity, identity, and storage recommendations. The purity of the reference standard is a critical parameter for the accurate quantification of this compound in samples.

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following protocol is a general guideline for the quantitative analysis of this compound using a reference standard. Method optimization and validation are required for specific applications and matrices.

This protocol is adapted from established methods for Solifenacin and its impurities and should be validated for the specific analysis of this compound.

Objective: To quantify the concentration of this compound in a given sample using a certified reference standard.

Materials:

-

This compound Reference Standard

-

HPLC grade acetonitrile, methanol, and water

-

Ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate (B84403) (HPLC grade)

-

Formic acid or phosphoric acid (for pH adjustment)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV or PDA detector

Chromatographic Conditions (Recommended starting point):

Table 2: Recommended HPLC Chromatographic Conditions

| Parameter | Recommended Condition | Source(s) for Adaptation |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | [9][10] |

| Mobile Phase | A: 10 mM Ammonium formate buffer (pH adjusted to 3.5 with formic acid)B: Acetonitrile | [9] |

| Gradient | Time (min) | %B |

| 0 | 20 | |

| 15 | 80 | |

| 20 | 80 | |

| 21 | 20 | |

| 25 | 20 | |

| Flow Rate | 1.0 mL/min | [10] |

| Injection Volume | 10 µL | [9] |

| Column Temperature | Ambient or 30°C | [9] |

| Detection | UV at 220 nm | [9] |

Procedure:

-

Standard Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 100 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the solution to volume with the same solvent and mix thoroughly.

-

-

Working Standard Solutions Preparation:

-

Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Use the mobile phase as the diluent.

-

-

Sample Preparation:

-

The sample preparation will depend on the matrix (e.g., biological fluid, drug product). For drug products, a simple dissolution and dilution may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Inject a blank (diluent) between sample injections to prevent carryover.

-

-

Data Analysis:

-

Integrate the peak area of this compound in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters for HPLC Analysis

| Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | % Recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature). |

Application: Identification and Confirmation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and confirmation of this compound, especially in complex biological matrices.

Objective: To confirm the presence of this compound in a sample using a reference standard.

Instrumentation: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions: Similar HPLC conditions as described in Table 2 can be used. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).

Mass Spectrometry Conditions (Example):

Table 4: Example Mass Spectrometry Parameters for this compound

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 539.3 [M+H]⁺ |

| Product Ions (m/z) | To be determined by infusion of the reference standard. Likely fragments would correspond to the Solifenacin aglycone and other characteristic fragments. |

| Collision Energy | To be optimized for the specific instrument and precursor/product ion pair. |

Procedure:

-

Reference Standard Infusion: Infuse a dilute solution of the this compound reference standard directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Monitor for the specific precursor-to-product ion transition(s) determined in the infusion experiment at the expected retention time.

-

-

Confirmation: The presence of this compound is confirmed if a peak is observed at the same retention time as the reference standard and shows the same precursor and product ion masses.

Visualizations

Caption: Workflow for quantitative analysis of this compound by HPLC.

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

- 1. This compound | CAS No. NA | | SynZeal [synzeal.com]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. This compound | Axios Research [axios-research.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. GSRS [precision.fda.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Solifenacin N-Glucuronide in Pharmaceutical Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder. During its metabolism, Solifenacin undergoes several biotransformations, including direct glucuronidation to form Solifenacin N-Glucuronide.[1][2] As a significant metabolite, this compound is a critical impurity to monitor and control in pharmaceutical formulations to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the identification and quantification of this compound in the context of pharmaceutical impurity profiling, adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Regulatory Context

Pharmaceutical impurities are substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients. Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities. The ICH Q3A/Q3B guidelines provide a framework for managing impurities in new drug substances and products, respectively. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Metabolic Pathway of Solifenacin

Solifenacin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-oxide and 4R-hydroxy Solifenacin.[3][4] Additionally, Solifenacin can undergo direct conjugation with glucuronic acid to form the inactive metabolite, this compound.[1][2] The N-glucuronidation of tertiary amines like Solifenacin is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B10 being the primary isoforms responsible for such reactions.[5]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the identification and quantification of Solifenacin and its impurities.

Protocol 1: HPLC-UV Method for the Quantification of this compound

This protocol is adapted from established methods for Solifenacin and its related substances and is suitable for the routine quality control of this compound.[6][7]

1. Instrumentation and Materials:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative):

The following table summarizes typical validation parameters for HPLC methods used in the analysis of Solifenacin, which can be used as a benchmark for the validation of the this compound method.

| Parameter | Typical Range/Value | Reference |

| Linearity Range | 0.5 - 15 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| LOD | ~0.1 µg/mL | |

| LOQ | ~0.3 µg/mL | |

| Accuracy (% Recovery) | 98 - 102% | [7] |

| Precision (% RSD) | < 2% | [7] |

Protocol 2: LC-MS/MS Method for the Identification and Quantification of this compound

This protocol provides a highly sensitive and selective method for the analysis of this compound, particularly useful for trace-level detection and confirmation.[8][9][10]

1. Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. LC-MS/MS Conditions:

| Parameter | Condition |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | This compound: m/z 539.2 -> 363.2 |

| Solifenacin (for reference): m/z 363.2 -> 193.1 |

3. Standard and Sample Preparation:

-

Follow similar procedures as in Protocol 1, using LC-MS grade solvents and water.

References

- 1. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Validated Bioanalytical Method for the Quantification of Solifenacin N-Glucuronide in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder. It is extensively metabolized in the liver, with one of the resulting metabolites being Solifenacin N-Glucuronide. Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is sensitive, selective, and robust, making it suitable for regulated bioanalysis.

Experimental Protocols

This section details the materials and procedures for the validated analysis of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Solifenacin-D5 (Internal Standard, IS)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 100 µL of human plasma, add 25 µL of Solifenacin-D5 internal standard solution (100 ng/mL in 50% methanol) and 200 µL of 2% formic acid in water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

4. Liquid Chromatography Conditions

-

Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

5. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: To be determined experimentally (e.g., [M+H]+ → fragment ion)

-

Solifenacin-D5 (IS): m/z 368.2 → 198.1[1]

-

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

1. Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 - 100 ng/mL for this compound in human plasma.

2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

3. Recovery

The extraction recovery of this compound and the internal standard was consistent and reproducible across the different QC levels.

4. Matrix Effect

The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the quantification of the analyte.

5. Stability

The stability of this compound was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Data Presentation

Table 1: Linearity of this compound Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 25 | 0.640 |

| 50 | 1.285 |

| 75 | 1.920 |

| 100 | 2.560 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 |

| LQC | 1.5 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |

| MQC | 40 | ≤8.0 | ±8.0 | ≤8.0 | ±8.0 |

| HQC | 80 | ≤7.0 | ±7.0 | ≤7.0 | ±7.0 |

Table 3: Recovery of this compound and IS

| QC Level | Analyte Recovery (%) | IS Recovery (%) |

| LQC | 85.2 | 88.1 |

| MQC | 87.5 | 89.0 |

| HQC | 86.8 | 88.5 |

Table 4: Stability of this compound in Human Plasma

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 95 - 105 |

| Freeze-thaw | 3 cycles | -20°C to RT | 93 - 108 |

| Long-term | 30 days | -80°C | 96 - 104 |

Visualizations

Caption: Experimental workflow for the bioanalysis of this compound.

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Solid-Phase Extraction of Solifenacin N-Glucuronide from Human Urine using a Mixed-Mode Cation Exchange Sorbent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder. Following administration, solifenacin is extensively metabolized in the liver, with one of the major metabolites being Solifenacin N-Glucuronide, which is subsequently excreted in the urine. The accurate quantification of this compound in urine is essential for pharmacokinetic and metabolic studies. However, the direct analysis of this polar metabolite in a complex biological matrix like urine presents analytical challenges, including matrix effects and poor retention on traditional reversed-phase liquid chromatography columns.

Solid-phase extraction (SPE) is a robust sample preparation technique that addresses these challenges by isolating the analyte of interest from endogenous interferences, thereby improving analytical sensitivity and accuracy. This application note details a comprehensive protocol for the extraction of this compound from human urine using a mixed-mode strong cation exchange (SCX) solid-phase extraction sorbent. This type of sorbent is ideal for the retention of basic compounds like solifenacin and its metabolites from aqueous matrices.

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of this compound from human urine. The protocol is adapted from established methods for the extraction of drug glucuronides from urine.[1][2]

Materials and Reagents

-

SPE Cartridge: Supel™-Select SCX SPE Cartridge, 60 mg, 3 mL (or equivalent mixed-mode strong cation exchange cartridge)

-

Solvents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Formic Acid (LC-MS grade)

-

Ammonium (B1175870) Hydroxide (B78521) (LC-MS grade)

-

-

Reagents:

-

Human Urine (drug-free)

-

This compound reference standard

-

Internal Standard (e.g., a stable isotope-labeled analog of this compound)

-

-

Equipment:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Centrifuge

-

Vortex Mixer

-

Analytical Balance

-

pH Meter

-

LC-MS/MS system for analysis

-

Sample Pre-treatment

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples for 15 seconds to ensure homogeneity.

-

Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 1.0 mL of the urine supernatant to a clean tube.

-

Spike with an appropriate concentration of the internal standard.

-

Vortex briefly to mix.

Solid-Phase Extraction (SPE) Procedure

The following SPE procedure is performed using a vacuum manifold.

-

Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the 1.0 mL of pre-treated urine sample onto the conditioned cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of 25% (v/v) methanol in water to remove less polar interferences.[1]

-

Dry the cartridge under high vacuum for 5-10 minutes.

-

-

Elution:

Post-Extraction

-

Evaporation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of a suitable mobile phase for the analytical method (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 20 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The following table summarizes the expected performance characteristics of the SPE method for this compound from human urine. These values are based on typical performance for mixed-mode SPE of drug glucuronides and may vary depending on the specific laboratory conditions, equipment, and analytical method.

| Parameter | Expected Value |

| Recovery | > 80% |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction of this compound from urine.

Analyte Retention Mechanism

The following diagram illustrates the logical relationship of the mixed-mode retention mechanism for this compound on the SCX sorbent.

References

Application Note: Structural Characterization of Solifenacin N-Glucuronide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The metabolism of solifenacin is a critical aspect of its pharmacology and toxicology, with several metabolites being formed in vivo. One of the major metabolites is solifenacin N-glucuronide, formed by the direct conjugation of glucuronic acid to the quinuclidine (B89598) nitrogen of the solifenacin molecule. The definitive structural characterization of this metabolite is essential for a comprehensive understanding of the drug's metabolic fate, for use as a reference standard in quantitative bioanalysis, and for assessing its potential pharmacological or toxicological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of small molecules, including drug metabolites. This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Signaling Pathway of Solifenacin Metabolism

The metabolic pathway leading to the formation of this compound is a Phase II detoxification process. This biotransformation increases the water solubility of the drug, facilitating its excretion.

Caption: Metabolic pathway of solifenacin to this compound.

Experimental Protocols

A comprehensive structural characterization of this compound is achieved through a combination of 1D and 2D NMR experiments.

Sample Preparation

-

Sample Requirements: A high-purity, isolated sample of this compound (typically >95%) is required. The amount of sample needed will depend on the sensitivity of the NMR spectrometer, with modern instruments equipped with cryoprobes allowing for analysis of sub-milligram quantities.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Methanol-d4 (CD₃OD) or Dimethyl Sulfoxide-d6 (DMSO-d6) are common choices for polar molecules like glucuronides. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

-

Procedure:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication if necessary.

-

NMR Data Acquisition

The following set of NMR experiments is recommended for a thorough structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).

-

¹H NMR (Proton): Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Data Presentation

Disclaimer: The following table presents hypothetical NMR data for this compound for illustrative purposes, as detailed experimental data is not publicly available. The chemical shifts are estimated based on the known structure and typical values for similar functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in Methanol-d4

| Atom Number¹ | ¹H Chemical Shift (δ, ppm) | Multiplicity² | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Solifenacin Moiety | ||||

| 1 | 6.0 - 6.2 | s | - | 65.0 - 67.0 |

| 3 | 2.8 - 3.0 | m | - | 30.0 - 32.0 |

| 4 | 4.5 - 4.7 | m | - | 50.0 - 52.0 |

| 5-9 (Aromatic) | 7.2 - 7.6 | m | - | 125.0 - 135.0 |

| 10 | 7.1 - 7.3 | m | - | 128.0 - 130.0 |

| 11 | 7.1 - 7.3 | m | - | 128.0 - 130.0 |

| 12 | 7.1 - 7.3 | m | - | 127.0 - 129.0 |

| 13 | 7.1 - 7.3 | m | - | 127.0 - 129.0 |

| C=O | - | - | - | 155.0 - 157.0 |

| Quinuclidine Moiety | ||||

| 1' | 5.0 - 5.2 | t | 5.0 | 75.0 - 77.0 |

| 2', 6' | 3.4 - 3.8 | m | - | 55.0 - 58.0 |

| 3', 5' | 2.0 - 2.4 | m | - | 25.0 - 28.0 |

| 4' | 2.1 - 2.3 | m | - | 26.0 - 29.0 |

| 7', 8' | 3.2 - 3.6 | m | - | 48.0 - 52.0 |

| Glucuronide Moiety | ||||

| 1'' (Anomeric) | 4.8 - 5.0 | d | 8.0 | 95.0 - 98.0 |

| 2'' | 3.4 - 3.6 | t | 8.0 | 74.0 - 76.0 |

| 3'' | 3.5 - 3.7 | t | 8.0 | 76.0 - 78.0 |

| 4'' | 3.3 - 3.5 | t | 8.0 | 72.0 - 74.0 |

| 5'' | 3.8 - 4.0 | d | 8.0 | 77.0 - 79.0 |

| COO- | - | - | - | 175.0 - 177.0 |

¹Atom numbering is for illustrative purposes. ²s = singlet, d = doublet, t = triplet, m = multiplet.

Experimental Workflow

The logical flow for the characterization of this compound using NMR spectroscopy is outlined below.

Caption: Workflow for NMR characterization of this compound.

Conclusion